

An In-depth Technical Guide to 3-Acetylbenzophenone: Chemical Properties and Structure Elucidation

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Compound of Interest

Compound Name: 3-Acetylbenzophenone

Cat. No.: B1664593

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure elucidation of **3-Acetylbenzophenone** (also known as 1-(3-benzoylphenyl)ethanone). This compound is a key intermediate in the synthesis of various pharmaceuticals and a significant reference standard in analytical chemistry.

Chemical Properties

3-Acetylbenzophenone is a diarylketone derivative with the molecular formula C₁₅H₁₂O₂.[\[1\]](#)[\[2\]](#)

[\[3\]](#) It is recognized as a key intermediate in the synthesis of Ketoprofen, a non-steroidal anti-inflammatory drug (NSAID).[\[1\]](#)[\[4\]](#) The compound typically appears as a light-yellow crystalline powder.

Table 1: Physicochemical Properties of **3-Acetylbenzophenone**

Property	Value	Reference
IUPAC Name	1-(3-benzoylphenyl)ethanone	
Synonyms	3-Acetylbenzophenone, m-Benzoylacetophenone	
CAS Number	66067-44-5	
Molecular Formula	C ₁₅ H ₁₂ O ₂	
Molecular Weight	224.25 g/mol	
Boiling Point	385.7 °C at 760 mmHg	
Density	1.126 g/cm ³	
Solubility	Slightly soluble in Chloroform and Methanol	
Appearance	Light-yellow crystalline powder	

Structure Elucidation

The structural confirmation of **3-Acetylbenzophenone** is achieved through a combination of spectroscopic and crystallographic techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic and methyl protons.
- ¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for the two carbonyl carbons, the methyl carbon, and the aromatic carbons, confirming the carbon skeleton.

Infrared (IR) Spectroscopy

The IR spectrum is characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the benzophenone and acetyl moieties.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Table 2: Spectroscopic Data for **3-Acetylbenzophenone**

Technique	Observed Peaks/Signals
¹ H NMR	Signals corresponding to aromatic protons and a singlet for the methyl protons of the acetyl group.
¹³ C NMR	Distinct signals for two carbonyl carbons, one methyl carbon, and various aromatic carbons.
IR (cm ⁻¹)	Strong absorption bands in the region of 1650-1700 cm ⁻¹ (C=O stretching).
Mass Spec.	Molecular ion peak (M ⁺) corresponding to the molecular weight (224.25 g/mol) and characteristic fragment ions.

Crystallographic Analysis

X-ray Crystallography

The definitive three-dimensional structure of 1-(3-benzoylphenyl)ethanone has been determined by single-crystal X-ray diffraction. The crystallographic data are available in the Crystallography Open Database under the deposition number 2009970.

Table 3: Crystallographic Data for **3-Acetylbenzophenone**

Parameter	Value
Crystal System	Monoclinic
Space Group	P 1 21/c 1
a (Å)	10.6810
b (Å)	10.5090
c (Å)	11.1570
**β (°) **	107.380

Source: Crystallography Open Database, COD Number: 2009970

Experimental Protocols

Synthesis of 3-Acetylbenzophenone

A common synthetic route to **3-Acetylbenzophenone** involves a multi-step process starting from acetanilide and benzoyl chloride.

Step 1: Preparation of 4-Acetamidobenzophenone

- Reaction Setup: In a suitable reaction vessel, dissolve acetanilide in a dry, non-polar solvent.
- Friedel-Crafts Acylation: Add benzoyl chloride to the solution. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl_3).
- Reaction Conditions: The mixture is stirred, often with heating, to drive the reaction to completion.
- Workup: The reaction is quenched, and the product is extracted and purified.

Step 2: Preparation of 2-Acetamido-5-benzoyl-acetophenone

This step involves a second acylation of the product from Step 1.

Step 3: Preparation of 2-Acetyl-4-benzoylaniline

The acetamido group is hydrolyzed to an amino group under acidic or basic conditions.

Step 4: Preparation of 1-(3-benzoylphenyl)ethanone (**3-Acetylbenzophenone**)

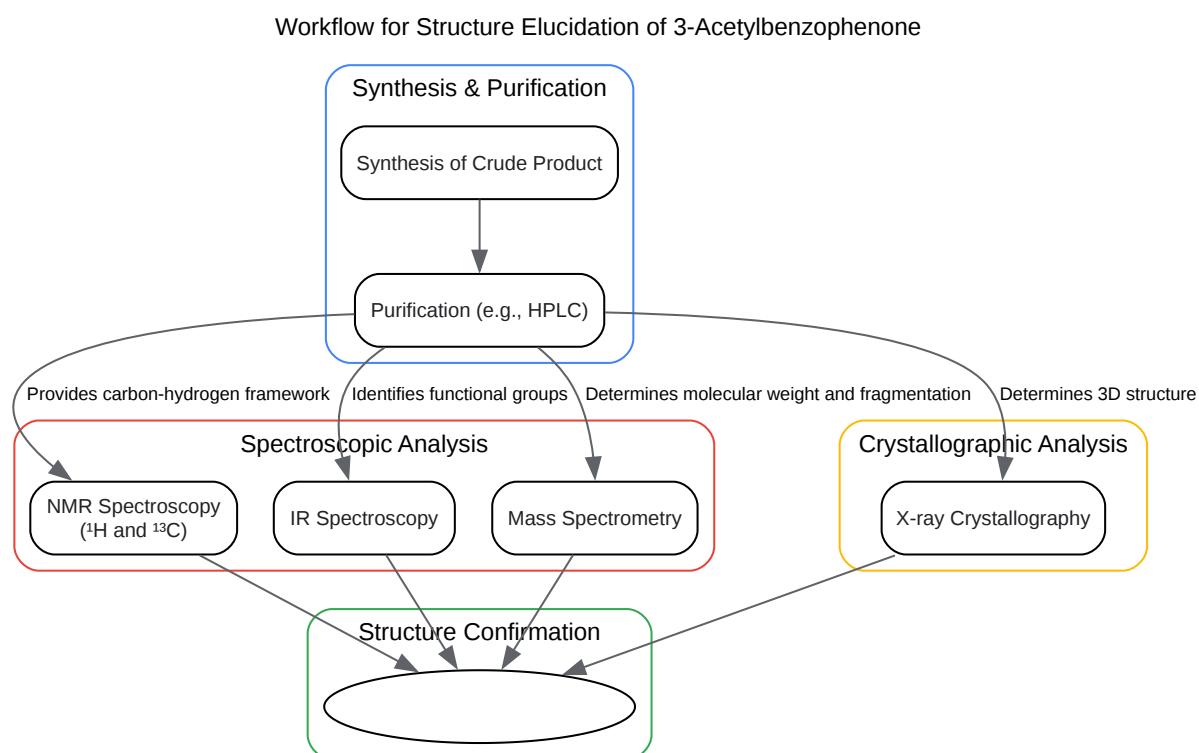
The final step involves the removal of the amino group, typically through a diazotization reaction followed by reduction.

Purification: The crude product is purified by preparative high-performance liquid chromatography (HPLC) to yield high-purity **3-Acetylbenzophenone**.

Visualizations

Structure Elucidation Workflow

The logical flow for the structural determination of **3-Acetylbenzophenone** is outlined below.



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